Methyl 2,6-dimethylbenzoate

Hydrolysis kinetics Steric effects Reaction mechanism

Methyl 2,6-dimethylbenzoate (CAS 14920-81-1) is a benzoate ester with two ortho-methyl substituents on the aromatic ring, possessing molecular formula C10H12O2 and molecular weight 164.20 g/mol. This compound exhibits distinct steric and electronic properties due to the presence of the two ortho-methyl groups, which impose significant conformational constraints and alter its reactivity profile relative to monosubstituted or non-ortho-substituted benzoate esters.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 14920-81-1
Cat. No. B077073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dimethylbenzoate
CAS14920-81-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)OC
InChIInChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3
InChIKeyXJMULMWDHLJUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-dimethylbenzoate (CAS 14920-81-1) | Chemical Identity and Baseline Data for Procurement Decisions


Methyl 2,6-dimethylbenzoate (CAS 14920-81-1) is a benzoate ester with two ortho-methyl substituents on the aromatic ring, possessing molecular formula C10H12O2 and molecular weight 164.20 g/mol [1]. This compound exhibits distinct steric and electronic properties due to the presence of the two ortho-methyl groups, which impose significant conformational constraints and alter its reactivity profile relative to monosubstituted or non-ortho-substituted benzoate esters [2]. Its calculated logP (consensus 2.43) indicates moderate lipophilicity, and the ester functionality makes it amenable to hydrolysis under both acidic and basic conditions, though with unique mechanistic pathways compared to less sterically hindered analogs [3].

Methyl 2,6-dimethylbenzoate (CAS 14920-81-1) | Critical Reasons Against Simple In-Class Substitution


Substituting methyl 2,6-dimethylbenzoate with another benzoate ester (e.g., methyl benzoate, methyl 2-methylbenzoate, or methyl 3,5-dimethylbenzoate) in a synthetic sequence or formulation is highly inadvisable without rigorous validation, as the compound's two ortho-methyl groups dramatically alter both its conformational preferences and reaction mechanisms [1]. Steric crowding around the ester carbonyl forces alkaline hydrolysis to proceed via a BAl2 (alkyl-oxygen cleavage) pathway rather than the conventional BAc2 (acyl-oxygen cleavage) mechanism, fundamentally changing the product outcome [2]. Furthermore, the enhanced lipophilicity (consensus logP 2.43 vs. ~2.1 for methyl benzoate) and the nearly planar solid-state conformation (torsion angle -179°) distinguish it from regioisomers, impacting solubility, crystallization behavior, and passive membrane permeability in biological contexts [3].

Methyl 2,6-dimethylbenzoate (CAS 14920-81-1) | Quantitative Differentiation from Closest Analogs


Acid-Catalyzed Hydrolysis Rate: Methyl 2,6-dimethylbenzoate vs. Methyl Benzoate and Methyl o-Toluate

The acid-catalyzed hydrolysis of methyl 2,6-dimethylbenzoate proceeds via an AAc-1 mechanism at lower acidities than required for methyl benzoate or methyl o-toluate due to steric acceleration from the ortho-methyl groups, which destabilize the ground state and lower the activation enthalpy for the AAc-1 pathway [1]. While absolute rate constants at specific acid concentrations are not directly tabulated, the mechanistic shift is quantified by the m* parameter for protonation, which reflects the compound's sensitivity to acid strength. The observed transition from AAc-2 to AAc-1 occurs at a lower H0 (Hammett acidity function) value with increasing methyl substitution, a trend directly linked to the release of steric strain in the transition state [1].

Hydrolysis kinetics Steric effects Reaction mechanism

Alkaline Hydrolysis Mechanism: BAl2 Alkyl-Oxygen Cleavage vs. BAc2 Acyl-Oxygen Cleavage

Under basic conditions, methyl 2,6-dimethylbenzoate does not undergo hydrolysis via the typical BAc2 (acyl-oxygen fission) mechanism because the two ortho-methyl groups sterically preclude formation of the tetrahedral intermediate at the carbonyl carbon [1]. Instead, the compound hydrolyzes via the BAl2 mechanism, which involves SN2 attack at the methyl carbon of the methoxy group, resulting in alkyl-oxygen cleavage and formation of the 2,6-dimethylbenzoate anion and methanol rather than the expected carboxylic acid and methoxide [1]. This mechanistic divergence is characteristic of highly hindered benzoate esters and is not observed for methyl benzoate, methyl 2-methylbenzoate, or methyl 3,5-dimethylbenzoate under the same conditions.

Hydrolysis mechanism Steric hindrance Nucleophilic substitution

Solid-State Conformation: Planarity and Torsion Angle vs. Regioisomers

Single-crystal X-ray diffraction analysis of methyl 2,6-dimethylbenzoate reveals a nearly planar molecular geometry, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) backbone [1]. This planarity is a direct consequence of the two ortho-methyl groups forcing the ester group to lie nearly coplanar with the aromatic ring, minimizing steric clash. In contrast, regioisomers such as methyl 3,5-dimethylbenzoate exhibit significantly different solid-state packing and torsion angles due to the meta-substitution pattern, which permits greater rotational freedom around the ester-aromatic bond [1].

Crystal structure Conformation X-ray diffraction

Lipophilicity (Consensus logP): Methyl 2,6-dimethylbenzoate vs. Methyl Benzoate

Methyl 2,6-dimethylbenzoate exhibits a consensus logP of 2.43 (average of five predictive methods: iLOGP 2.32, XLOGP3 2.55, WLOGP 2.09, MLOGP 2.55, SILICOS-IT 2.64) . This value is higher than the logP of unsubstituted methyl benzoate, which is typically reported around 2.1 (range 1.85-2.12 depending on calculation method) [1]. The increase of ~0.3 log units is attributable to the two additional methyl groups, which enhance hydrophobic character. This difference in lipophilicity translates to a higher octanol-water partition coefficient, affecting both extraction efficiency and passive membrane permeability.

Lipophilicity LogP Drug-likeness

Patent Landscape and Industrial Relevance: Quantitative Differentiation from Less Substituted Analogs

Methyl 2,6-dimethylbenzoate is associated with 191 patent documents, according to PubChemLite annotation data [1]. This patent count reflects the compound's established utility as a building block or intermediate in pharmaceutical and agrochemical research, particularly in contexts requiring the unique steric and electronic properties imparted by the 2,6-dimethyl substitution pattern. While direct comparative patent counts for methyl benzoate or methyl 2-methylbenzoate are not available in the same source, the presence of two ortho-methyl groups is known to confer distinct properties in medicinal chemistry (e.g., modulating metabolism, enhancing binding affinity through conformational restriction).

Patent activity Commercial utility Pharmaceutical intermediates

Methyl 2,6-dimethylbenzoate (CAS 14920-81-1) | Optimal Use Cases Based on Verified Differentiation


Synthetic Intermediate Requiring Base-Stable Ester Protection Under Acidic Conditions

Because methyl 2,6-dimethylbenzoate hydrolyzes under basic conditions via an unusual BAl2 mechanism (alkyl-oxygen cleavage) rather than the typical acyl-oxygen cleavage, it can be employed in synthetic sequences where a base-labile but acid-stable ester protecting group is needed [1]. The mechanistic shift also implies that under acidic conditions, the compound exhibits accelerated hydrolysis relative to less hindered benzoates, as demonstrated by the Cox et al. study showing a lower acidity threshold for AAc-1 hydrolysis [2]. This dual behavior—enhanced acid lability combined with altered base cleavage—can be strategically exploited in orthogonal protecting group strategies.

Crystal Engineering and Co-Crystal Design Exploiting Planar Conformation

The near-planar solid-state geometry of methyl 2,6-dimethylbenzoate (torsion angle -179°) makes it a suitable co-former in crystal engineering applications where π-stacking and predictable intermolecular packing are desired [3]. Unlike meta-substituted regioisomers, which adopt non-planar conformations that complicate crystal structure prediction, the forced coplanarity of the 2,6-dimethyl ester provides a rigid scaffold that can reliably engage in face-to-face aromatic interactions, potentially enhancing stability of pharmaceutical co-crystals or organic electronic materials.

Medicinal Chemistry Building Block for Modulating Lipophilicity and Metabolic Stability

The increased lipophilicity of methyl 2,6-dimethylbenzoate (consensus logP 2.43) relative to methyl benzoate (logP ~2.1) translates to a measurable difference in octanol-water partitioning [4]. In drug discovery, this ~0.3 log unit increase can be critical for fine-tuning logD within Lipinski's Rule of Five boundaries while maintaining structural similarity to a lead series. Furthermore, the two ortho-methyl groups provide steric shielding of the ester carbonyl, potentially reducing susceptibility to esterase-mediated hydrolysis in vivo—a common metabolic liability of benzoate esters. The high patent count (191) associated with this scaffold underscores its frequent use in proprietary medicinal chemistry programs [5].

Physical Organic Chemistry Studies of Steric Effects on Ester Reactivity

Methyl 2,6-dimethylbenzoate serves as a benchmark compound for investigating steric effects on ester hydrolysis mechanisms. The Cox et al. study [2] established it as a key member of the methyl-substituted benzoate series for probing the AAc-2 to AAc-1 mechanistic changeover. Researchers requiring a well-characterized, sterically hindered ester for kinetic or mechanistic investigations will find this compound's documented behavior (activation parameters, m* values, mechanistic pathway) provides a robust foundation for comparative studies with novel sterically encumbered esters.

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